molecular formula C16H23BClNO3 B15339321 3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B15339321
M. Wt: 323.6 g/mol
InChI Key: CFWFAIXWXWFBBM-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group, a cyclobutylmethoxy group, and a dioxaborolan group

Preparation Methods

The synthesis of 3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the chloro group: Chlorination of the pyridine ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclobutylmethoxy group: This step involves the nucleophilic substitution reaction where a cyclobutylmethanol derivative reacts with the pyridine ring.

    Incorporation of the dioxaborolan group: This can be done through a borylation reaction using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group or other reducible functionalities.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various substituted derivatives.

    Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.

Scientific Research Applications

3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug discovery, potentially leading to the development of new therapeutic agents.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or photonic properties.

    Catalysis: The compound can be employed as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolan group can participate in reversible covalent interactions with biomolecules, while the pyridine ring can engage in π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar compounds to 3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

    3-Chloro-2-methoxypyridine: Lacks the cyclobutyl and dioxaborolan groups, making it less versatile in coupling reactions.

    2-(Cyclobutylmethoxy)-5-bromopyridine: Contains a bromine atom instead of a chloro group, which can affect its reactivity and applications.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridine:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H23BClNO3

Molecular Weight

323.6 g/mol

IUPAC Name

3-chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H23BClNO3/c1-15(2)16(3,4)22-17(21-15)12-8-13(18)14(19-9-12)20-10-11-6-5-7-11/h8-9,11H,5-7,10H2,1-4H3

InChI Key

CFWFAIXWXWFBBM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CCC3)Cl

Origin of Product

United States

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